N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide is a chemical compound that belongs to the class of heterocyclic compounds It features a 1,1-dioxido-2,3-dihydrothiophene ring, which is a sulfur-containing five-membered ring, and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide typically involves the reaction of a suitable thiophene derivative with a diphenylpropanamide precursor. One common method involves the oxidation of a dihydrothiophene compound to introduce the 1,1-dioxido functionality, followed by amide bond formation with the diphenylpropanamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids, followed by amide coupling reactions using reagents like carbodiimides or acyl chlorides. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxido groups, yielding a dihydrothiophene derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Further oxidized thiophene derivatives.
Reduction: Dihydrothiophene derivatives.
Substitution: Substituted phenyl or thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide is used as an intermediate for the synthesis of more complex molecules
Biology
Medicine
In pharmaceutical research, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In materials science, this compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido groups on the thiophene ring can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide is unique due to its specific combination of a dioxido-thiophene ring and a diphenylpropanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-19(12-11-16-7-3-1-4-8-16)20(17-9-5-2-6-10-17)18-13-14-24(22,23)15-18/h1-10,13-14,18H,11-12,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKSYBUXNTFEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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